Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Overview
Description
Synthesis Analysis
The synthesis of potassium salts involving sulfonate groups and their derivatives has been explored through various chemical pathways. For instance, a sustainable tandem reaction that internally recycles waste salt formed in the substitution step as a reagent for the downstream step demonstrates the efficiency and environmental benefits of modern synthetic methods (Zhu et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing intricate details about their chemical configuration. For example, a study on the potassium salt of a different compound but related in terms of sulfonate group presence and potassium interaction showed the coordination of potassium ions with various oxygen atoms, highlighting the complexity of molecular interactions in such compounds (Haines & Hughes, 2012).
Chemical Reactions and Properties
Chemical reactions involving potassium salts of sulfonated compounds can lead to the formation of unique structures and functionalities. A notable reaction is the synthesis of allyl sulfones from potassium allyltrifluoroborates, demonstrating the versatility of potassium salts in chemical synthesis (Stikute et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, particularly those related to crystalline structures and hydration states, offer insights into their stability and reactivity. The crystallization of potassium salts from reactions, as discussed in various studies, sheds light on the arrangement of molecules and the influence of hydration on their physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, are crucial for understanding the applications and limitations of potassium sulfonate salts. Research on the synthesis and properties of sulfonaphthylazophenoxyphthalonitrile and related phthalocyanine, for example, reveals the impact of sulfonate groups on the chemical behavior of these compounds (Tikhomirova et al., 2011).
Scientific Research Applications
Synthesis and Chemical Reactions
- Estra-1,3,5(10)-trien-17-one has been a subject of various chemical synthesis and reaction studies. For example, the nitration of 3-aminoestra-1,3,5(10)-trien-17-one in concentrated sulfuric acid leads to various derivatives like estra-1,3,5(10)-trieno[2,3-d]imidazol-17-one and estra-1(10),4-dieno[2,3-c][1',2',5']oxadiazol-17-one 2'(and 5')oxide, demonstrating its versatility in chemical transformations (Conrow & Bernstein, 1968).
Pharmaceutical Research
- This compound is instrumental in pharmaceutical research, particularly in the synthesis of hormone derivatives. For instance, oxidative coupling of estradiol with potassium ferricyanide in an alkaline medium resulted in dimers like 4:4'- and 2:2'-di[Estra-1,3,5(10)-trien-3,17β diol], which are crucial in understanding hormone interactions (Ius, Meroni, & Ferrara, 1977).
Steroid Conjugates and Derivatives
- The compound has been used in synthesizing steroid conjugates like estriol-3-sulfate-16-glucuronide, showcasing its potential in creating biologically active steroid derivatives (Joseph, Dusza, Cantrall, & Bernstein, 1969).
Inhibitor Synthesis
- Research into the synthesis of steroidal A-ring aromatic sulfonic acid as an inhibitor of steroid 5α-reductase reveals the compound's importance in developing novel inhibitors. The synthesized compounds show inhibition constants in the low nanomolar range, indicating high efficacy (Holt, Oh, Levy, & Metcalf, 1991).
Future Directions
properties
InChI |
InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBAFYJSLMYFH-ZFINNJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22KO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt | |
CAS RN |
1240-04-6 | |
Record name | Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.